2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE
Overview
Description
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. . This reaction is known for its high yield and regioselectivity. The process involves the reaction of diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication . The tetrazole ring and phenoxyphenyl group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE is unique due to its combination of a naphthalene ring, a tetrazole ring, and a phenoxyphenyl group. This combination imparts specific chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S/c31-24(26-21-14-6-7-16-23(21)32-19-11-2-1-3-12-19)17-33-25-27-28-29-30(25)22-15-8-10-18-9-4-5-13-20(18)22/h1-16H,17H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYOWKEDJFHEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=NN=NN3C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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